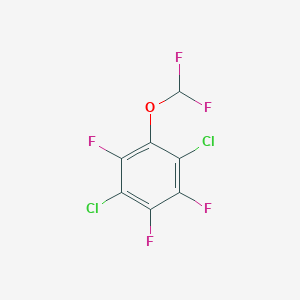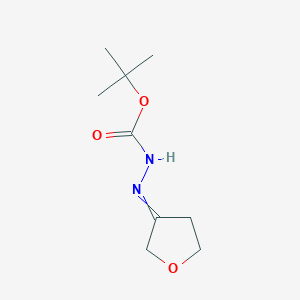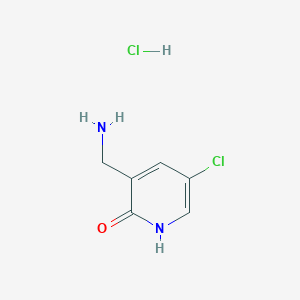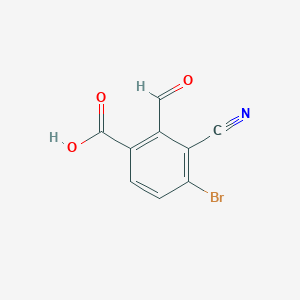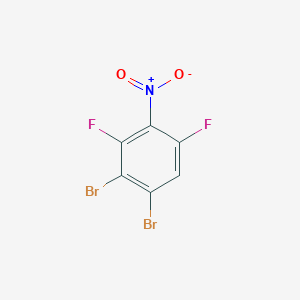
1,2-Dibromo-3,5-difluoro-4-nitrobenzene
描述
1,2-Dibromo-3,5-difluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C6HBr2F2NO2 and its molecular weight is 316.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Like many other organic compounds, it may interact with various enzymes, receptors, or other proteins within the cell .
Mode of Action
Based on its structure, it may undergo reactions such as free radical bromination and nucleophilic substitution . The presence of bromine, fluorine, and nitro groups in the molecule suggests that it could participate in a variety of chemical reactions, potentially leading to changes in its targets .
Biochemical Pathways
Given its potential reactivity, it could influence a variety of biochemical processes, depending on its specific targets and the nature of its interactions with these targets .
Pharmacokinetics
Like many other organic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 1,2-Dibromo-3,5-difluoro-4-nitrobenzene’s action would depend on its specific targets and the nature of its interactions with these targets. These effects could range from changes in enzyme activity to alterations in cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and interactions with its targets .
生化分析
Biochemical Properties
1,2-Dibromo-3,5-difluoro-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it can act as an inhibitor of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The interaction between this compound and these enzymes involves the binding of the compound to the active site, thereby preventing the enzyme from catalyzing its normal substrate .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). The increased ROS levels can lead to cellular damage, affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, rendering it inactive. Additionally, this compound can interact with DNA, causing mutations and affecting gene expression. These interactions are mediated by the nitro group, which can form adducts with nucleophilic sites on DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat. In vitro studies have shown that the cellular effects of this compound, such as oxidative stress and enzyme inhibition, can persist for several hours after exposure. Long-term studies in vivo have indicated that chronic exposure to this compound can lead to cumulative cellular damage and altered metabolic functions .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may induce mild oxidative stress and enzyme inhibition without causing significant toxicity. At higher doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury. Toxicological studies have identified a threshold dose above which the adverse effects become pronounced, highlighting the importance of dose-dependent toxicity assessment .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can affect the overall metabolic flux and alter the levels of key metabolites, such as glutathione, which plays a critical role in cellular antioxidant defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of the nitro group may facilitate the targeting of this compound to the nucleus, where it can interact with DNA and affect gene expression .
属性
IUPAC Name |
1,2-dibromo-3,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)6(11(12)13)5(10)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYUTSGUKNIBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



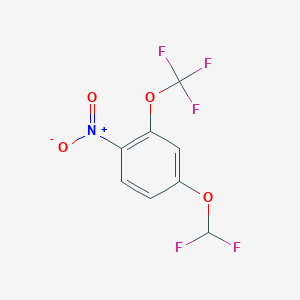
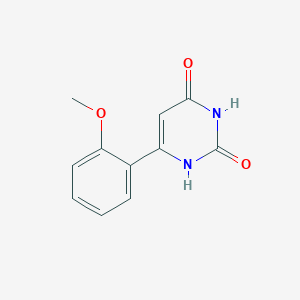
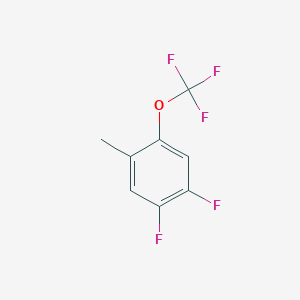
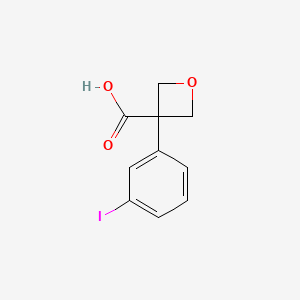
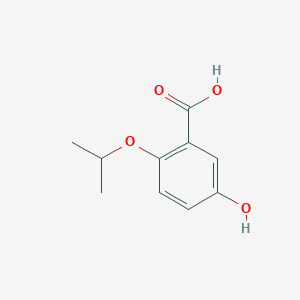
![Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1529971.png)
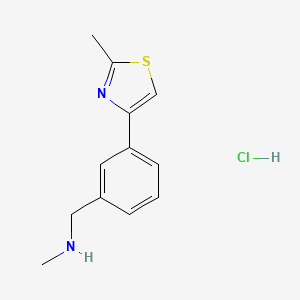
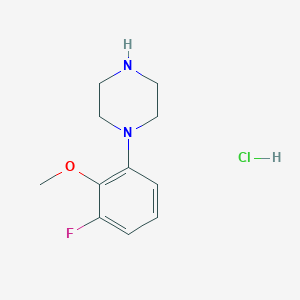
![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)
